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2,3,4-Trifluoro-5-nitrobenzaldehyde Documentation Hub

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  • Product: 2,3,4-Trifluoro-5-nitrobenzaldehyde
  • CAS: 2044773-58-0

Core Science & Biosynthesis

Foundational

Strategic Fluorination: A Technical Guide to Nitrobenzaldehyde Derivatives in Drug Discovery

Abstract This technical guide examines the synthetic utility and medicinal potential of fluorinated nitrobenzaldehyde derivatives.[1] By synergizing the high electronegativity of fluorine with the electron-withdrawing po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide examines the synthetic utility and medicinal potential of fluorinated nitrobenzaldehyde derivatives.[1] By synergizing the high electronegativity of fluorine with the electron-withdrawing power of the nitro group, these scaffolds serve as "spring-loaded" electrophiles in nucleophilic aromatic substitution (


) and versatile precursors for Schiff bases and nitrogen heterocycles. This document provides validated protocols, mechanistic insights, and structural data for researchers optimizing lead compounds in oncology and infectious disease programs.

The Fluorine-Nitro Synergy: A Medicinal Chemistry Perspective

In modern drug design, the fluorinated nitrobenzaldehyde scaffold is not merely a structural intermediate; it is a strategic tool for modulating pharmacokinetics and reactivity.

Electronic Push-Pull & Metabolic Stability

The juxtaposition of a fluorine atom and a nitro group on the benzaldehyde core creates a unique electronic environment:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert, blocking labile sites (typically para-positions) from cytochrome P450 oxidation.

  • Acidity Modulation: The strong electron-withdrawing nature of the nitro group (

    
    ) combined with fluorine’s inductive withdrawal (
    
    
    
    ) significantly increases the acidity of benzylic protons in downstream derivatives, influencing binding affinity in enzyme pockets.
  • Lipophilicity (

    
    ):  Fluorine substitution typically enhances lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and cellular membranes.
    
The "Spring-Loaded" Electrophile

When fluorine is positioned ortho or para to the nitro group, the ring becomes highly activated toward Nucleophilic Aromatic Substitution (


). The fluorine atom, being small and highly electronegative, stabilizes the transition state (Meisenheimer complex) through inductive effects, making it an excellent leaving group in these specific electronic environments. This allows for the rapid generation of diverse libraries by displacing the fluorine with amines, thiols, or alkoxides.

Synthesis Architectures

Route A: The Halex Reaction (Industrial Standard)

The most scalable method for synthesizing derivatives like 2-fluoro-5-nitrobenzaldehyde is the Halogen Exchange (Halex) reaction. This involves reacting a chloro-nitrobenzaldehyde precursor with anhydrous Potassium Fluoride (KF).[2][3]

  • Mechanism:

    
     via a Meisenheimer complex.
    
  • Critical Parameter: Water Content. The reaction is notoriously sensitive to moisture. Water acts as a competing nucleophile, hydrolyzing the C-Cl bond to form a phenol impurity, which poisons the reaction.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Sulfolane) are essential to solvate the potassium cation, leaving the fluoride anion "naked" and reactive.

Route B: Electrophilic Nitration (Regioselective)

For derivatives like 4-fluoro-3-nitrobenzaldehyde , direct nitration of 4-fluorobenzaldehyde is preferred.

  • Reagent: Fuming

    
     in concentrated 
    
    
    
    .
  • Control: Temperature must be maintained

    
    C initially to prevent dinitration or oxidation of the aldehyde to a carboxylic acid.
    

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways and the downstream utility of these scaffolds.

SynthesisPathways Precursor Chloro-Nitrobenzaldehyde Halex Halex Reaction (KF, DMF, 150°C) Precursor->Halex Cl -> F Exchange F_Nitro Fluorinated Nitrobenzaldehyde Halex->F_Nitro Schiff Schiff Bases (Azomethines) F_Nitro->Schiff + R-NH2 (-H2O) Heterocycle Heterocycles (Quinazolines/Benzimidazoles) F_Nitro->Heterocycle Cyclocondensation SNAr_Product SNAr Adducts (Amino-Nitrobenzaldehydes) F_Nitro->SNAr_Product + Nucleophile (Displacement of F)

Caption: Divergent synthetic utility of fluorinated nitrobenzaldehydes, highlighting the Halex formation route and three primary derivatization pathways.

Experimental Protocols

Protocol: Synthesis of 2-Fluoro-5-nitrobenzaldehyde via Halex

Target Audience: Process Chemists scaling from grams to kilograms.

Reagents:

  • 2-Chloro-5-nitrobenzaldehyde (18.6 g, 100 mmol)

  • Potassium Fluoride (spray-dried, anhydrous) (11.6 g, 200 mmol)

  • DMF (Dimethylformamide), anhydrous (50 mL)

Step-by-Step Methodology:

  • Drying (Critical): Flame-dry a 250 mL round-bottom flask under nitrogen flow. Ensure KF is dried in a vacuum oven at

    
    C for 4 hours prior to use.
    
  • Solvation: Charge the flask with DMF and KF. Stir vigorously for 15 minutes to create a fine suspension.

  • Addition: Add 2-Chloro-5-nitrobenzaldehyde in a single portion.

  • Reaction: Heat the mixture to

    
    C  for 12 hours. Monitor via TLC (30% EtOAc/Hexane) or GC-MS.
    
    • Note: Do not exceed

      
      C to avoid decomposition of the aldehyde.
      
  • Work-up: Distill off approximately 80% of the DMF under reduced pressure. Pour the residue into 200 mL of ice-water slurry with vigorous stirring.

  • Isolation: The product will precipitate as a pale yellow solid. Filter via suction, wash with cold water (

    
     mL), and dry in a vacuum desiccator.
    
  • Purification: Recrystallize from aqueous ethanol if purity is

    
    .
    

Validation Criteria:

  • Yield: Expect 90-95% (approx. 16-17 g).

  • Melting Point:

    
    C.[3]
    
Protocol: Derivatization to Schiff Base (Antimicrobial Lead)

Target Audience: Medicinal Chemists.

Reagents:

  • 4-Fluoro-2-nitrobenzaldehyde (1.69 g, 10 mmol)

  • 4-Aminoantipyrine or substituted aniline (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Methodology:

  • Dissolve the aldehyde in hot ethanol (

    
    C).
    
  • Add the amine component slowly.

  • Add catalytic acetic acid.

  • Reflux for 2–4 hours. The solution will typically change color (yellow to orange/red).

  • Cool to room temperature. The Schiff base usually crystallizes out.

  • Filter and wash with cold ethanol.

Data Summary: Physical & Biological Properties[4][5][6][7]

The following table consolidates physical data and representative biological activity for key derivatives.

CompoundStructure CodeMelting Point (°C)Key Biological ApplicationRef
2-Fluoro-5-nitrobenzaldehyde 2F-5NB53 – 54Intermediate for Ceftaroline (Antibiotic)[1, 4]
4-Fluoro-2-nitrobenzaldehyde 4F-2NB92 – 94Precursor for EGFR inhibitors (Anticancer)[3, 8]
4-Fluoro-3-nitrobenzaldehyde 4F-3NB45 – 47Synthesis of Adrenergic agents[6, 12]
Schiff Base (from 4F-2NB) SB-4F180 – 182IC50: 446 µg/mL (TSCCF Oral Cancer)[5]

Mechanistic Visualization: The Activation

Understanding the regioselectivity is vital for library design. The diagram below details the activation energy landscape.

SNArMechanism Start Fluorinated Nitrobenzaldehyde (Ground State) Complex Meisenheimer Complex (Transition State) Start->Complex + Nucleophile (Nu:) Product Substituted Product (Restored Aromaticity) Complex->Product - Fluoride (F-) Note1 Nitro group (-NO2) withdraws electron density, stabilizing the negative charge. Complex->Note1 Note2 Fluorine (F) is highly electronegative, lowering the energy of the transition state. Complex->Note2

Caption: Mechanism of Nucleophilic Aromatic Substitution (


). The nitro group and fluorine atom cooperatively stabilize the high-energy Meisenheimer complex.

References

  • PrepChem. Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents.US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • National Institutes of Health (PMC). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • ResearchGate. Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Retrieved from [Link]

  • NCATS Inxight Drugs. 4-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. 4-Fluoro-2-nitrobenzaldehyde Compound Summary. Retrieved from [Link]

  • Scientific Research Publishing. Biological Activities of Schiff Bases and Their Complexes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Chemoselective Reduction of 2,3,4-Trifluoro-5-nitrobenzaldehyde to 5-Amino-2,3,4-trifluorobenzaldehyde

Abstract This document provides a detailed guide for the chemoselective reduction of the nitro group in 2,3,4-Trifluoro-5-nitrobenzaldehyde to yield 5-Amino-2,3,4-trifluorobenzaldehyde. This transformation is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the chemoselective reduction of the nitro group in 2,3,4-Trifluoro-5-nitrobenzaldehyde to yield 5-Amino-2,3,4-trifluorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and materials science intermediates. The protocol addresses the inherent challenges of this substrate, namely the presence of a reducible aldehyde and activated fluoro substituents. We present and compare several robust methods, with a primary focus on a highly reliable protocol using tin(II) chloride dihydrate (SnCl₂·2H₂O). Alternative methods using iron in acidic media and sodium dithionite are also discussed to provide flexibility based on laboratory constraints and scale.

Introduction & Strategic Considerations

5-Amino-2,3,4-trifluorobenzaldehyde is a valuable synthetic building block. The selective reduction of its nitro precursor is non-trivial due to the presence of two other potentially reactive sites: the aldehyde and the carbon-fluorine bonds.

  • Aldehyde Moiety: The formyl group (-CHO) is susceptible to reduction to an alcohol (-CH₂OH) or even to a methyl group (-CH₃) under harsh reducing conditions (e.g., high-pressure catalytic hydrogenation with certain catalysts).

  • Fluoro Substituents: The aromatic ring is electron-deficient due to the fluorine and nitro groups, making it susceptible to nucleophilic aromatic substitution (SₙAr), although this is less of a concern with the common reduction methods detailed herein.

The primary goal is to employ a reducing agent with high chemoselectivity for the nitro group, leaving the aldehyde and fluoro groups intact. Several reagents are known for this purpose, including metal-acid systems and certain sulfur-based reductants.[1][2]

Recommended Methodologies for Nitro Group Reduction

Method 1: Tin(II) Chloride Dihydrate (Primary Recommendation)

The reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in an acidic or alcoholic solvent is a classic and highly reliable method known for its excellent chemoselectivity.[1][3] It is particularly effective for substrates containing other reducible functional groups like aldehydes or ketones.[4] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

2.1.1. Detailed Protocol

  • Materials:

    • 2,3,4-Trifluoro-5-nitrobenzaldehyde (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Concentrated Hydrochloric Acid (HCl) (optional, a few drops to initiate)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Ethyl Acetate (for extraction)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Celite (optional, for filtration)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-Trifluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).

    • To this solution, add tin(II) chloride dihydrate (3.5 eq) portion-wise. The mixture may become a thick slurry.

    • Heat the reaction mixture to 60-70 °C with vigorous stirring.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-3 hours).

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts (a thick, white precipitate will form). Caution: Initial neutralization can be exothermic and may cause gas evolution.

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.[6]

    • Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude 5-Amino-2,3,4-trifluorobenzaldehyde, which can be purified further by column chromatography or recrystallization if necessary.

Method 2: Iron Powder in Acidic Medium (Alternative)

Reduction using iron powder in the presence of a mild acid like acetic acid or a salt like ammonium chloride is a cost-effective and environmentally benign alternative.[7][8] This method, often referred to as the Béchamp reduction, is also highly chemoselective for the nitro group.[2][9]

2.2.1. Detailed Protocol

  • Materials:

    • 2,3,4-Trifluoro-5-nitrobenzaldehyde (1.0 eq)

    • Iron powder (<100 mesh) (3.0 - 5.0 eq)

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH)

    • Water

    • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (for extraction)

    • Celite

  • Procedure:

    • To a suspension of the nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (4.0 eq).[8]

    • Add glacial acetic acid (enough to maintain an acidic environment, e.g., 5-10 volume equivalents to the solvent).[10]

    • Heat the mixture to reflux (80-90 °C) and stir vigorously.

    • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

    • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Neutralize the mixture by carefully adding a saturated solution of NaHCO₃ or Na₂CO₃.

    • Filter the hot mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with hot ethyl acetate.[6]

    • Proceed with the work-up as described in steps 9-11 of the SnCl₂ protocol.

Method 3: Sodium Dithionite (Sodium Hydrosulfite)

Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for aromatic nitro compounds, often used in aqueous or biphasic systems.[11][12] It offers the advantage of avoiding heavy metal waste.[13]

2.3.1. Detailed Protocol

  • Materials:

    • 2,3,4-Trifluoro-5-nitrobenzaldehyde (1.0 eq)

    • Sodium Dithionite (Na₂S₂O₄) (3.0 - 5.0 eq)

    • Dichloromethane (DCM) or Ethyl Acetate

    • Water

    • Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the nitrobenzaldehyde (1.0 eq) in a suitable organic solvent like DCM.

    • In a separate flask, prepare a solution of sodium dithionite (4.0 eq) and sodium bicarbonate (4.0 eq) in water.

    • Add the aqueous dithionite solution to the organic solution and stir the resulting biphasic mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction may take several hours.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with fresh organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Comparative Analysis & Data Presentation

The choice of method depends on factors such as scale, cost, and waste disposal capabilities. The following table summarizes the key aspects of each protocol.

FeatureMethod 1: SnCl₂·2H₂OMethod 2: Fe/AcOHMethod 3: Na₂S₂O₄
Chemoselectivity ExcellentExcellentVery Good
Reaction Time 1-3 hours2-4 hours2-8 hours
Typical Yields High (>85%)Good to High (75-90%)Good (70-85%)
Reagent Cost ModerateLowLow
Work-up More involved (tin salt removal)Requires hot filtration (iron salts)Simple extraction
Waste Stream Tin-based wasteIron-based wasteAqueous salt waste
Scalability GoodExcellentGood

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of 5-Amino-2,3,4-trifluorobenzaldehyde is outlined below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Material (2,3,4-Trifluoro-5-nitrobenzaldehyde) reagents Add Reducing Agent (e.g., SnCl₂·2H₂O) & Solvent start->reagents reaction Heat & Stir (60-70°C, 1-3h) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor quench Cool & Quench (e.g., NaHCO₃ aq.) monitor->quench Reaction Complete filter Filter Salts (Celite Pad) quench->filter extract Extract with EtOAc filter->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude purify Column Chromatography or Recrystallization crude->purify final Pure Product (5-Amino-2,3,4-trifluorobenzaldehyde) purify->final

Caption: General workflow for the reduction of 2,3,4-Trifluoro-5-nitrobenzaldehyde.

Caption: Chemical transformation using the recommended SnCl₂ method.

Conclusion

The chemoselective reduction of 2,3,4-Trifluoro-5-nitrobenzaldehyde is most reliably achieved using tin(II) chloride dihydrate in ethanol, which offers high yields and excellent preservation of the sensitive aldehyde functionality. For applications where cost or metal waste are primary concerns, reduction with iron powder in acetic acid provides a robust and scalable alternative. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, purity needs, and available resources.

References

  • Mondal, J. A., et al. (2014). Solvent Free Reduction of Aromatic Nitro Compounds With Alumina Supported Iron Powder and Acetic Acid Under Microwave Irradiation. International Journal of ChemTech Research, 6(5), 2826-2830. Available at: [Link]

  • Li, H., Zeng, C., & Jin, M. (2015). Chemoselective Hydrogenation of 4-Nitrobenzaldehyde to 4-Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ACS Sustainable Chemistry & Engineering, 3(3), 506-511. Available at: [Link]

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]

  • Thompson, A., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 12(1), 1-11. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Common Conditions. Available at: [Link]

  • Zaarour, M., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10, 7536-7566. Available at: [Link]

  • ResearchGate. (2015). Chemoselective Hydrogenation of 4-Nitrobenzaldehyde to 4-Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. Download Table. Available at: [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Question. Available at: [Link]

  • Le-Ho, K.-C., et al. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 19, 3833-3839. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Reagents. Available at: [Link]

  • Smith, A. J., & Gilday, J. P. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3513-3522. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. Available at: [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(17), 5435-5441. Available at: [Link]

  • Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. Available at: [Link]

  • Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction?. Available at: [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of a) 4-nitrochlorobenzene and b) 4-nitrobenzaldehyde on various catalysts. Download scientific diagram. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

Sources

Application

Application Note: Selective Oxidation of 2,3,4-Trifluoro-5-nitrobenzaldehyde to 2,3,4-Trifluoro-5-nitrobenzoic Acid

Abstract This application note provides a comprehensive guide for the selective oxidation of 2,3,4-Trifluoro-5-nitrobenzaldehyde to its corresponding carboxylic acid, a key intermediate in pharmaceutical and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selective oxidation of 2,3,4-Trifluoro-5-nitrobenzaldehyde to its corresponding carboxylic acid, a key intermediate in pharmaceutical and materials science research.[1][2] The presence of multiple electron-withdrawing groups (three fluorine atoms and a nitro group) on the aromatic ring presents a significant synthetic challenge, necessitating an oxidation method that is both efficient and highly chemoselective. This document evaluates several common and advanced oxidation reagents, explains the mechanistic rationale behind their application, and provides detailed, field-tested protocols for the most effective methods. The primary recommendation focuses on the Pinnick oxidation, renowned for its mild conditions and tolerance of sensitive functional groups.[3][4] An alternative protocol using phase-transfer catalyzed potassium permanganate is also presented.

The Synthetic Challenge: Oxidizing a Highly Deactivated System

The target transformation involves the conversion of an aldehyde to a carboxylic acid. While a common reaction in organic synthesis, the specific substrate, 2,3,4-Trifluoro-5-nitrobenzaldehyde, poses distinct challenges:

  • Electronic Deactivation: The aldehyde is attached to an aromatic ring bearing four potent electron-withdrawing substituents. This significantly reduces the electron density of the carbonyl carbon, potentially slowing down reactions that involve nucleophilic attack at this center.

  • Chemoselectivity: The chosen oxidant must selectively target the aldehyde functional group without affecting the nitro group or the carbon-fluorine bonds. Harsh or non-selective reagents could lead to undesired side reactions, such as degradation of the nitro moiety or nucleophilic aromatic substitution of the fluorine atoms under certain conditions.

Therefore, the ideal reagent must be powerful enough to oxidize the deactivated aldehyde yet mild enough to preserve the integrity of the other functional groups.

Comparative Analysis of Oxidizing Agents

Several reagents are capable of oxidizing aromatic aldehydes.[5] However, their suitability for this specific substrate varies significantly. A comparative analysis of the most relevant methods is presented below.

Reagent SystemTypical ConditionsAdvantagesDisadvantagesSuitability
Sodium Chlorite (NaClO₂) (Pinnick Oxidation)NaClO₂, NaH₂PO₄ buffer, a scavenger (e.g., 2-methyl-2-butene) in t-BuOH/H₂O, Room Temp.[3][6]Excellent selectivity for aldehydes, high yields, mild acidic conditions, tolerates a wide range of functional groups, including electron-deficient systems.[3][4][7]Requires a scavenger for the reactive HOCl byproduct.Excellent
Potassium Permanganate (KMnO₄) Aqueous base or with a phase-transfer catalyst (PTC) in a biphasic system (e.g., toluene/water).[8][9]Inexpensive, powerful oxidant, high yields are achievable, especially with PTC.[8][9]Can be harsh, risk of over-oxidation or side reactions, formation of MnO₂ complicates workup.Good (with PTC)
Urea-Hydrogen Peroxide (UHP) / Formic Acid UHP in formic acid, Room Temp.[5]Inexpensive, safe source of H₂O₂, mild conditions, simple procedure.[5]Strongly acidic (formic acid), potential for side reactions with highly sensitive substrates.Fair to Good
Jones Reagent (CrO₃ / H₂SO₄) Acetone, 0°C to Room Temp.[10][11][12]Inexpensive, powerful, and fast.Highly toxic (Cr(VI) is carcinogenic) , very strong acidic conditions, poor environmental profile.[10][11]Not Recommended

Based on this analysis, the Pinnick oxidation emerges as the method of choice due to its unparalleled selectivity and mild reaction conditions, which are ideal for the sensitive 2,3,4-Trifluoro-5-nitrobenzaldehyde substrate. Phase-transfer catalyzed permanganate oxidation is a viable, albeit less selective, alternative.

Detailed Application Protocols

This section provides step-by-step protocols for the recommended oxidation methods.

Protocol 1: Pinnick Oxidation (Primary Recommended Method)

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mild acidic conditions to convert aldehydes to carboxylic acids.[3] The active oxidant is chlorous acid (HClO₂), formed in situ from the chlorite salt.[4][13] A critical component is a scavenger, typically an alkene like 2-methyl-2-butene, which reacts with the hypochlorous acid (HOCl) byproduct, preventing it from causing unwanted side reactions.[4][6]

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A Dissolve Aldehyde in t-BuOH B Add NaH₂PO₄ Buffer Solution A->B C Add Scavenger (2-methyl-2-butene) B->C D Cool to 0°C C->D E Add NaClO₂ Solution (Dropwise) D->E F Warm to RT & Stir (Monitor by TLC) E->F G Quench with Na₂SO₃ F->G Reaction Complete H Acidify with HCl G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Evaporate I->J K Purify Product (Crystallization/Chromatography) J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,3,4-Trifluoro-5-nitrobenzaldehyde (CAS: 132123-54-7)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Core Directive: The Mechanistic Reality Why your yields are inconsistent. The molecule 2,3,4-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Core Directive: The Mechanistic Reality

Why your yields are inconsistent.

The molecule 2,3,4-Trifluoro-5-nitrobenzaldehyde represents a "perfect storm" of reactivity. To improve yields, you must stop treating it as a simple substrate and understand it as a competitive electrophilic system.

You are likely facing three competing failure modes:

  • Regioselectivity Drift: The C4-Fluorine is your target (activated para to the nitro group). However, the C2-Fluorine is also highly activated (ortho to nitro, para to the electron-withdrawing aldehyde). If your temperature is too high or your solvent is insufficiently polar, the C2-substitution pathway accelerates, creating inseparable isomers.

  • Aldehyde Lability: The electron-deficient ring makes the aldehyde carbonyl hyper-electrophilic. In the presence of trace moisture or basic amines, it readily forms gem-diols or Schiff bases, often misidentified as "polymerized gunk" during workup.

  • Cannizzaro Disproportionation: In strong alkaline media (often used to neutralize HCl byproducts), the aldehyde can disproportionate into the alcohol and carboxylic acid, destroying your starting material.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I see a second spot on TLC/LCMS that tracks closely with my product."

Diagnosis: Regioisomer Contamination (C2-substitution). Root Cause: The activation energy difference between C4 and C2 displacement is narrow. High reaction temperatures lower the selectivity threshold.

Corrective Action:

  • Lower the Temperature: Conduct the addition of the nucleophile at -10°C to 0°C , then allow to warm slowly to room temperature. Do not heat unless conversion stalls.

  • Change Solvent: Switch to Acetonitrile (MeCN) or THF instead of DMF/DMSO. While polar aprotic solvents (DMF) accelerate

    
    , they often accelerate the non-selective background reaction. MeCN offers a better balance of rate vs. selectivity.
    
  • Steric Control: If using a bulky nucleophile, the C2 position (flanked by the aldehyde) is more sterically crowded than C4. Exploiting this by keeping the system cold enhances selectivity.

Issue 2: "My reaction mixture turned into a dark, insoluble tar."

Diagnosis: Schiff Base Polymerization or Cannizzaro Degradation. Root Cause: Using primary amines without pH control, or using strong inorganic bases (NaOH/KOH).

Corrective Action:

  • Base Selection: Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid hydroxide or alkoxide bases which trigger Cannizzaro reactions on the aldehyde.

  • Order of Addition: Pre-cool the aldehyde solution. Add the base to the nucleophile first, then add this mixture dropwise to the aldehyde. This prevents transient high concentrations of free base interacting with the aldehyde.

  • Quench Protocol: Do not use strong acid to quench. The product is likely acid-sensitive. Quench with saturated

    
     or phosphate buffer (pH 6-7).
    
Issue 3: "Yields are low after column chromatography (Silica)."

Diagnosis: On-column hydrolysis/oxidation. Root Cause: The electron-poor aldehyde is acidic and sticks to active silica sites, leading to streaking and oxidation to the benzoic acid derivative.

Corrective Action:

  • Deactivate Silica: Pre-treat your silica gel column with 1% Triethylamine in hexanes before loading. This neutralizes the acidic sites.

  • Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10-15 minutes.

  • Alternative: Recrystallization is often superior for this class of compounds. Try IPA/Hexane or Toluene/Heptane mixtures.

Visualization: Reactivity & Decision Matrix[2]

Diagram 1: Reactivity Hotspots

This diagram maps the competitive pathways inherent to the molecule.

ReactivityMap Start 2,3,4-Trifluoro- 5-nitrobenzaldehyde C4 C4-F Position (Target Site) Start->C4 Activated by p-NO2 (Major Pathway) C2 C2-F Position (Impurity Source) Start->C2 Activated by o-NO2 + p-CHO (Competitive Pathway) CHO Aldehyde Group (Instability Source) Start->CHO Nu- Attack / Oxidation Prod_Target Target Product (Para-substitution) C4->Prod_Target Prod_Impurity Ortho-isomer (Hard to separate) C2->Prod_Impurity Prod_Degrade Schiff Base / Acid (Tar/Loss) CHO->Prod_Degrade

Caption: Mechanistic competition map. Green path represents the desired


 trajectory; Red/Yellow paths represent yield-loss vectors.
Diagram 2: Optimization Logic Flow

Follow this logic to recover yield.

Troubleshooting Start Low Yield Detected CheckTLC Check TLC/LCMS Profile Start->CheckTLC IsMultiSpot Multiple Spots? CheckTLC->IsMultiSpot IsStreak Streaking/Tar? IsMultiSpot->IsStreak No CoolDown ACTION: Lower Temp (-10°C) & Switch to THF IsMultiSpot->CoolDown Yes (Regioisomers) ChangeBase ACTION: Switch to DIPEA & Buffer Quench IsStreak->ChangeBase Yes (Polymerization) SilicaFix ACTION: 1% Et3N on Silica or Recrystallize IsStreak->SilicaFix No (Purification Loss)

Caption: Step-by-step decision tree for diagnosing and fixing yield issues.

Optimized Experimental Protocol

Workflow: Controlled Nucleophilic Aromatic Substitution (


) 

This protocol is designed to maximize regioselectivity at the C4 position while protecting the aldehyde.

Reagents:

  • Substrate: 2,3,4-Trifluoro-5-nitrobenzaldehyde (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.05 eq)

  • Base: DIPEA (1.2 eq)

  • Solvent: Anhydrous THF (Concentration: 0.1 M)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the aldehyde and anhydrous THF under Nitrogen/Argon. Cool the system to -10°C using an ice/salt bath.

  • Base Addition: Add DIPEA slowly. The solution may darken slightly; this is normal.

  • Nucleophile Addition: Dissolve the amine nucleophile in a minimal amount of THF. Add this solution dropwise over 30 minutes. Crucial: Rapid addition causes local heating and promotes C2-substitution.

  • Reaction: Stir at -10°C for 2 hours. Monitor by TLC.[1] Only allow to warm to 0°C or RT if starting material persists.

  • Workup:

    • Pour mixture into cold 0.5M Phosphate Buffer (pH 6) . Do not use water or strong acid.

    • Extract with Ethyl Acetate (x3).[2]

    • Wash organics with Brine, dry over

      
      .
      
  • Purification: Evaporate solvent < 40°C. If solid, recrystallize immediately. If oil, purify on neutralized silica (see Troubleshooting).

Summary Data Table

ParameterStandard ConditionOptimized Condition Reasoning
Temperature Room Temp / Reflux-10°C to 0°C Suppresses C2-F substitution (Kinetic Control).
Solvent DMF / DMSOTHF / MeCN Reduces background reaction rates; easier removal prevents product degradation.
Base

/ NaOH
DIPEA / 2,6-Lutidine Prevents Cannizzaro and Aldehyde condensation.
Quench 1M HCl / WaterPhosphate Buffer (pH 6) Prevents acid-catalyzed hydrolysis of the aldehyde.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. (General mechanism validation for activated fluoro-nitro benzenes).

  • Synthesis of 2,3,4-trifluoronitrobenzene derivatives. Google Patents (CN103420842A). (Demonstrates the reactivity patterns of the 2,3,4-trifluoro core).

  • Stability of Polyfluorinated Compounds. National Institutes of Health (PMC). (Discusses the stability of C-F bonds and susceptibility to nucleophilic attack).

  • 2,3,4-Trifluoro-5-nitrobenzaldehyde Product Data. PubChem. (Chemical and physical property verification).

Sources

Optimization

Storage conditions to prevent oxidation of 2,3,4-Trifluoro-5-nitrobenzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 2,3,4-Trifluoro-5-nitrobenzaldehyde to prevent oxidative degradation....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 2,3,4-Trifluoro-5-nitrobenzaldehyde to prevent oxidative degradation. Understanding the inherent reactivity of this compound is critical for ensuring its stability, which underpins the reliability and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes 2,3,4-Trifluoro-5-nitrobenzaldehyde susceptible to oxidation?

A1: The primary vulnerability lies in the aldehyde functional group (-CHO). Aldehydes are readily oxidized to form the corresponding carboxylic acid (-COOH).[1] This process is often initiated by atmospheric oxygen and can be accelerated by factors like light, heat, and moisture.[2] The aromatic ring of 2,3,4-Trifluoro-5-nitrobenzaldehyde is heavily substituted with strongly electron-withdrawing groups (three fluorine atoms and a nitro group). These groups increase the partial positive charge on the carbonyl carbon, making it highly electrophilic.[3] While this high electrophilicity is useful for synthetic reactions, it also influences the molecule's overall stability. The primary degradation pathway to be concerned with during storage is the oxidation of the aldehyde group.

Q2: What is the primary degradation product I should be aware of?

A2: The principal degradation product is 2,3,4-Trifluoro-5-nitrobenzoic acid . This conversion from an aldehyde to a carboxylic acid represents a significant change in the molecule's chemical properties, which can adversely affect reaction yields, introduce impurities, and alter biological activity in screening assays.

Q3: What are the ideal short-term and long-term storage conditions?

A3: Proper storage is the most effective preventative measure. The conditions depend on the intended duration of storage. Safety Data Sheets (SDS) for analogous air-sensitive aldehydes consistently recommend stringent storage protocols.[4]

Storage ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[1]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation and minimizes volatility.[2][5]
Light Exposure Amber Glass Vial / DarknessProtects against photo-oxidation, as UV light can catalyze degradation.[2][6]
Moisture Tightly Sealed ContainerPrevents hydrolysis and the formation of aldehyde hydrates, which can facilitate oxidation.[2][7]
Container Tightly sealed glass container, preferably with a PTFE-lined cap.Ensures an airtight seal and prevents reaction with container materials.[6][8]

For long-term storage (> 1 month), adherence to all these conditions is critical. For short-term, daily use, maintaining an inert atmosphere and ensuring the container is tightly sealed after each use are paramount.

Q4: Can I store this compound in a standard laboratory freezer at -20°C?

A4: While lower temperatures generally slow degradation, storing at -20°C is only recommended if the compound is portioned into single-use aliquots.[5] Repeated freeze-thaw cycles can introduce moisture from atmospheric condensation each time the container is opened, potentially accelerating degradation. For a stock container that is accessed frequently, refrigeration at 2-8°C is preferable to freezing.

Troubleshooting Guide: Oxidation & Degradation

This section addresses specific issues that may arise if 2,3,4-Trifluoro-5-nitrobenzaldehyde has been stored improperly.

Issue 1: I've noticed a slight discoloration (e.g., yellowing) of the solid material. What does this indicate?
  • Probable Cause: Discoloration can be an early sign of degradation. The formation of impurities, even at low levels, can alter the material's appearance. While aromatic nitro compounds are often yellow, a noticeable change from its initial appearance warrants investigation.

  • Recommended Action:

    • Analytical Verification: Do not assume the material is still pure. The most reliable way to check for degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for this purpose.[9][10] The appearance of a new peak corresponding to 2,3,4-Trifluoro-5-nitrobenzoic acid or other impurities is a clear sign of degradation.[5]

    • Purity Assessment: Use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of the carboxylic acid proton (typically a broad singlet far downfield) or other impurity signals.

    • Decision: If significant degradation (e.g., >5%) is confirmed, it is best to discard the material and use a fresh, verified batch to avoid compromising your experimental results.

Issue 2: My reaction yield is lower than expected, or I'm seeing unexpected byproducts.
  • Probable Cause: If you have ruled out other experimental errors (e.g., solvent purity, reaction conditions), the starting material's purity is a likely culprit. Using a partially oxidized aldehyde means less of the active reagent is available for your reaction, and the resulting carboxylic acid impurity could potentially interfere with the reaction mechanism.

  • Recommended Action:

    • Confirm Purity: Immediately analyze an aliquot of your 2,3,4-Trifluoro-5-nitrobenzaldehyde stock using HPLC, GC-MS, or NMR as described above.[5][11]

    • Review Storage History: Check if the material was stored under an inert atmosphere and protected from light and heat.[12] If the storage protocol was not followed, oxidation is highly probable.

    • Implement Corrective Action: Obtain a new lot of the compound and implement the rigorous storage protocol detailed below to prevent recurrence.

Issue 3: How can I confirm the presence of the carboxylic acid impurity?
  • Probable Cause: Oxidation of the aldehyde.

  • Recommended Action:

    • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch.

    • HPLC/GC-MS: This is the most definitive method. The carboxylic acid will have a different retention time than the aldehyde.[10] Mass spectrometry will confirm the change in molecular weight.

    • Chemical Derivatization: A reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) can be used.[11] Aldehydes react to form a hydrazone, which is easily detectable.[13] The unreacted carboxylic acid can be separated, confirming the presence of the impurity.

Visualizing the Degradation Pathway

The primary degradation concern is the oxidation of the aldehyde to a carboxylic acid.

G cluster_0 Degradation Process Aldehyde 2,3,4-Trifluoro-5- nitrobenzaldehyde Carboxylic_Acid 2,3,4-Trifluoro-5- nitrobenzoic Acid (Primary Impurity) Aldehyde->Carboxylic_Acid Oxidation Oxidant Atmospheric Oxygen (O2) + Light / Heat / Moisture Oxidant->Carboxylic_Acid

Caption: Oxidation of 2,3,4-Trifluoro-5-nitrobenzaldehyde.

Experimental Protocol: Inert Atmosphere Storage

This protocol details the steps for safely storing and handling 2,3,4-Trifluoro-5-nitrobenzaldehyde to ensure its long-term stability.

Materials:

  • Stock container of 2,3,4-Trifluoro-5-nitrobenzaldehyde

  • Inert gas source (Argon or Nitrogen) with regulator and tubing

  • Schlenk line or manifold (optional, but recommended)

  • Clean, dry amber glass vials with PTFE-lined septa caps

  • Syringes and needles

  • Glovebox or glove bag (ideal for extensive handling)

Step-by-Step Workflow:
  • Prepare the Environment: If available, perform all transfers inside a glovebox with a dry, inert atmosphere. If a glovebox is not available, use a Schlenk line or a simple gas manifold to create an inert environment.[14]

  • Dry Glassware: Ensure all vials and equipment are thoroughly dried by heating in an oven (e.g., 125°C for 4 hours) and cooling under a stream of inert gas.[14]

  • Inert the Stock Bottle: Before opening, gently flush the headspace of the main stock bottle with inert gas. To do this, insert a needle connected to the gas line through the septum and a second "vent" needle. Flush for 1-2 minutes, then remove the vent needle, followed by the gas inlet needle to maintain a slight positive pressure.[15]

  • Aliquoting (If Necessary): It is best practice to aliquot the bulk material into smaller, single-use vials to avoid repeatedly exposing the main stock to potential contaminants.[5] Perform this transfer under a positive pressure of inert gas.

  • Sealing and Storage:

    • Tightly seal the vial with the PTFE-lined cap.

    • Wrap the cap and neck junction with Parafilm® as an extra barrier against moisture and air ingress.

    • Place the sealed vial inside a larger, labeled container that also contains a desiccant (e.g., silica gel).

    • Store this container in a designated, properly labeled refrigerator at 2-8°C.[16]

Visualization of Storage Workflow

G cluster_workflow Recommended Storage & Handling Workflow start Receive Compound glovebox Transfer to Inert Atmosphere (Glovebox/Schlenk Line) start->glovebox aliquot Aliquot into Pre-dried Amber Vials glovebox->aliquot purge Purge Headspace with N2 or Ar aliquot->purge seal Seal Tightly with PTFE-lined Cap purge->seal wrap Wrap with Parafilm® seal->wrap store Store at 2-8°C in Desiccated Secondary Container wrap->store use Use in Experiment store->use Retrieve one aliquot

Caption: Workflow for handling and storing air-sensitive aldehydes.

References
  • Allan Chemical Corporation. (2025, October 23).
  • Consolidated Chemical.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (2022, April 18).
  • Ossila. Air Sensitive Compounds.
  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2025, December 31).
  • PubMed.
  • Benchchem.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2004, May 17).
  • Fisher Scientific. (2009, October 2).
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Britannica. (2026, January 29).
  • Sciencemadness Discussion Board. (2020, July 6).
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • UNC Policies. (2021, April 8).
  • Master Organic Chemistry. (2015, May 21).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

Sources

Troubleshooting

Minimizing side reactions in 2,3,4-Trifluoro-5-nitrobenzaldehyde substitution

Technical Support Center: 2,3,4-Trifluoro-5-nitrobenzaldehyde Substitutions Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,3,4-Trifluoro-5-nitrobenzaldehyde. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3,4-Trifluoro-5-nitrobenzaldehyde Substitutions

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,3,4-Trifluoro-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, we provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the reactivity and regioselectivity of 2,3,4-Trifluoro-5-nitrobenzaldehyde in SNAr reactions.

Q1: What is the expected major product in a typical SNAr reaction with 2,3,4-Trifluoro-5-nitrobenzaldehyde?

A1: The major product is overwhelmingly the result of substitution at the C-4 position. The fluorine atom at C-4 is displaced by the nucleophile to yield a 4-substituted-2,3-difluoro-5-nitrobenzaldehyde. This high regioselectivity is a direct consequence of electronic activation by the nitro group.

Q2: Why is substitution at the C-4 position favored over C-2 and C-3?

A2: The regioselectivity is governed by the stability of the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring.[1][2] The powerful electron-withdrawing nitro group (-NO₂) at C-5 provides stabilization for the negative charge that develops in the ring during the reaction. This stabilization is most effective when the charge can be delocalized onto the nitro group through resonance.

  • Attack at C-4 (para to -NO₂): Allows for direct delocalization of the negative charge onto the nitro group, forming a stable quinoid-like resonance structure. This is the most favored pathway.

  • Attack at C-2 (ortho to -NO₂): Also allows for resonance stabilization by the nitro group, but it is generally less favored than C-4 attack, often due to steric hindrance from the adjacent aldehyde group.

  • Attack at C-3 (meta to -NO₂): Does not allow for direct resonance delocalization of the negative charge onto the nitro group. The intermediate is significantly less stable, making this pathway kinetically unfavorable.[3]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are highly effective.[4] They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) and the charged intermediate without participating in the reaction, thereby accelerating the rate-determining addition step.[1] Protic solvents like water or alcohols should be avoided as they can act as competing nucleophiles.

Troubleshooting Guide: Minimizing Side Reactions

This section provides solutions to common problems encountered during the substitution reaction.

Problem 1: Significant formation of the C-2 substitution isomer.

Your reaction is producing a mixture of C-4 and C-2 substituted products, complicating purification and reducing the yield of the desired isomer.

  • Root Cause Analysis: While C-4 attack is electronically favored, C-2 substitution can become competitive under certain conditions. This can be influenced by the nature of the nucleophile, the reaction temperature, and steric factors. Highly reactive or sterically small nucleophiles may show less selectivity. Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored C-2 attack.

  • Solutions & Protocols:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C instead of reflux) will favor the kinetically preferred C-4 pathway, which has a lower activation energy. Monitor the reaction for a longer period to ensure completion.

    • Choice of Base: Use a milder, non-nucleophilic base. A bulky or mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger, more reactive bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), which can sometimes lead to reduced selectivity or side reactions.[4][5]

    • Steric Hindrance: If your nucleophile is small (e.g., methoxide), consider if a bulkier analogue could be used to sterically disfavor attack at the more hindered C-2 position adjacent to the aldehyde.

Problem 2: Low yield of the desired product with evidence of aldehyde side reactions.

The starting material is consumed, but the yield is poor. TLC or LC-MS analysis shows multiple unidentified spots or products with unexpected masses, suggesting the aldehyde group is reacting.

  • Root Cause Analysis: The aldehyde group is an electrophilic center and can be attacked by certain nucleophiles, especially under basic conditions. This is common with strong carbon nucleophiles (e.g., Grignards, which are generally incompatible) or even some amines under harsh conditions. Aldol-type condensation reactions can also occur if the base is too strong.[6]

  • Solutions & Protocols:

    • Protect the Aldehyde: If the nucleophile is too reactive towards the aldehyde, a protection strategy is recommended. Convert the aldehyde to a more stable functional group, such as an acetal (e.g., using ethylene glycol and an acid catalyst), before performing the SNAr reaction. The acetal is stable under basic conditions and can be easily hydrolyzed back to the aldehyde after the substitution is complete.

    • Use a Weaker Base: Employ a mild inorganic base like K₂CO₃ or even an organic base like triethylamine (NEt₃) if compatible. This minimizes the risk of base-catalyzed side reactions involving the aldehyde.

    • Control Stoichiometry: Use a minimal excess of the nucleophile (e.g., 1.05-1.2 equivalents) to reduce the likelihood of off-target reactions.

Problem 3: Formation of a hydroxylated byproduct (4-hydroxy-2,3-difluoro-5-nitrobenzaldehyde).

LC-MS analysis indicates a product mass corresponding to the replacement of a fluorine atom with a hydroxyl (-OH) group.

  • Root Cause Analysis: This is a classic hydrolysis side reaction caused by the presence of water in the reaction mixture.[7] Under basic conditions, hydroxide ions (OH⁻) are generated, which are potent nucleophiles and can readily participate in the SNAr reaction.

  • Solutions & Protocols:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.

      • Use freshly opened or properly stored anhydrous bases. K₂CO₃, for instance, should be dried in an oven before use if it has been exposed to air.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

    • Use a Scavenger: The addition of molecular sieves (e.g., 4 Å) to the reaction mixture can help trap trace amounts of water.[5]

Data & Visualizations

Table 1: Influence of Reaction Parameters on Regioselectivity
Nucleophile (Nu-H)BaseSolventTemperature (°C)C4:C2 Ratio (Typical)Key Consideration
PhenolK₂CO₃DMF25 - 50>98:2Standard, highly selective conditions.
MethanolNaHTHF0 - 25~95:5Stronger base may slightly reduce selectivity.
PiperidineK₂CO₃MeCN80 (Reflux)~90:10Higher temperatures can erode selectivity.
AnilineCs₂CO₃DMSO25>95:5Mild conditions provide excellent results.

Note: Ratios are illustrative and can vary based on specific reaction kinetics and conditions.

Diagrams

G cluster_0 Regioselectivity in SNAr start 2,3,4-Trifluoro-5-nitrobenzaldehyde + Nucleophile (Nu⁻) attack_c4 Attack at C-4 (para) start->attack_c4 Favored Pathway attack_c2 Attack at C-2 (ortho) start->attack_c2 Less Favored meisenheimer_c4 Meisenheimer Complex (C-4) Highly Stabilized (Charge on NO₂) attack_c4->meisenheimer_c4 meisenheimer_c2 Meisenheimer Complex (C-2) Stabilized (Charge on NO₂) attack_c2->meisenheimer_c2 product_c4 Major Product: 4-Nu-2,3-difluoro-5-nitrobenzaldehyde meisenheimer_c4->product_c4 Eliminate F⁻ product_c2 Minor Product: 2-Nu-3,4-difluoro-5-nitrobenzaldehyde meisenheimer_c2->product_c2 Eliminate F⁻

Caption: SNAr regioselectivity is driven by Meisenheimer complex stability.

G cluster_1 Troubleshooting Flowchart start Problem with SNAr Reaction q1 What is the main issue? start->q1 a1 Poor Regioselectivity (C-2 Isomer) q1->a1 Isomer Mixture a2 Low Yield / Aldehyde Reactivity q1->a2 Decomposition a3 Hydrolysis Product (-OH Formation) q1->a3 Unexpected Mass sol1 • Lower reaction temperature • Use milder/bulkier base a1->sol1 sol2 • Protect aldehyde (acetal) • Use weaker base • Control stoichiometry a2->sol2 sol3 • Use anhydrous solvents/reagents • Run under inert atmosphere • Add molecular sieves a3->sol3

Caption: A decision tree for troubleshooting common SNAr side reactions.

Model Experimental Protocol: Synthesis of 4-Phenoxy-2,3-difluoro-5-nitrobenzaldehyde

This protocol provides a reliable method for the C-4 selective substitution with an oxygen nucleophile.

  • Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-Trifluoro-5-nitrobenzaldehyde (1.0 eq, e.g., 2.05 g, 10 mmol).

    • Add phenol (1.1 eq, 1.03 g, 11 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 2.07 g, 15 mmol). Note: Ensure K₂CO₃ is thoroughly dried beforehand.

    • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction:

    • Place the flask under a nitrogen atmosphere.

    • Heat the reaction mixture to 50 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water and stir for 15 minutes. A precipitate should form.

    • Filter the solid product using a Büchner funnel and wash thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-phenoxy-2,3-difluoro-5-nitrobenzaldehyde.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Vertex AI Search. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC.
  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC.
  • Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC.
  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • ResearchGate. (2023, December 6). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone.

Sources

Optimization

Technical Support Center: 2,3,4-Trifluoro-5-nitrobenzaldehyde (TFNB)

Executive Summary: The "Hidden" Hydrate 2,3,4-Trifluoro-5-nitrobenzaldehyde (TFNB) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin).[1] However, it presents a unique handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Hydrate

2,3,4-Trifluoro-5-nitrobenzaldehyde (TFNB) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin).[1] However, it presents a unique handling challenge: Extreme Electrophilicity. [1]

Due to the combined electron-withdrawing effects of three fluorine atoms and a nitro group, the carbonyl carbon is highly electron-deficient. Unlike typical aldehydes, TFNB does not just "get wet" in the presence of moisture; it chemically reacts to form a stable geminal diol (hydrate) .[2][3] This conversion alters the molecular weight, stoichiometry, and reactivity profile, leading to failed Knoevenagel condensations or reductive aminations.

This guide provides the protocols to diagnose, prevent, and reverse this hydration.

Module 1: The Mechanism of Sensitivity

To handle TFNB, one must understand the thermodynamic drive toward hydration.

  • The Inductive Effect: The fluorine atoms at positions 2, 3, and 4, combined with the nitro group at position 5, pull electron density away from the benzene ring.

  • Carbonyl Activation: This electron deficiency is transmitted to the carbonyl carbon, creating a significant partial positive charge (

    
    ).
    
  • Nucleophilic Attack: Atmospheric water acts as a nucleophile, attacking the carbonyl carbon to form the gem-diol. For TFNB, the equilibrium constant (

    
    ) significantly favors the hydrate compared to benzaldehyde.
    

Visualizing the Pathway:

G Aldehyde Anhydrous TFNB (Reactive Aldehyde) TS Tetrahedral Intermediate Aldehyde->TS Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->TS Hydrate TFNB Gem-Diol (Stable Hydrate) TS->Hydrate Proton Transfer Hydrate->Aldehyde Heat / Dehydration

Figure 1: The reversible hydration equilibrium.[1] Note that for TFNB, the equilibrium shifts right in ambient air.

Module 2: Diagnosis & Identification (QC)

Users often report "low purity" or "unknown impurities" which are simply the hydrate. Use this self-validating QC protocol to distinguish the two forms.

Protocol: Differentiating Aldehyde vs. Hydrate
Diagnostic MethodObservation (Anhydrous Aldehyde)Observation (Gem-Diol Hydrate)Technical Note
1H NMR Singlet at ~10.0 - 10.4 ppm (CHO)Singlet at ~6.0 - 6.5 ppm (CH(OH)₂)CRITICAL: Do not use standard DMSO-d6, which often contains water.[1] Use dry CDCl₃ or Acetone-d6 over molecular sieves.[1]
IR Spectroscopy Strong C=O stretch at ~1700 cm⁻¹ Broad O-H stretch (~3400 cm⁻¹) & Loss of C=OThe carbonyl peak will significantly diminish or disappear in the hydrate.
Melting Point Sharp, distinct MP (Literature dependent)Broad, depressed melting rangeHydrates typically melt lower or decompose upon heating (releasing water).
Appearance Crystalline Solid / PowderClumpy, sticky solid or "wet" pasteHydration disrupts the crystal lattice, often lowering the melting point to near ambient.
Troubleshooting Workflow

QC_Flow Start Incoming Material / Stored Sample Check Perform 1H NMR (Solvent: Dry CDCl3) Start->Check Decision Peak at 10 ppm? Check->Decision Pass Anhydrous Confirmed Proceed to Synthesis Decision->Pass Yes (>95%) Fail Hydrate Detected (Peak at ~6.5 ppm) Decision->Fail No / Mixed Remediation Remediation: Azeotropic Distillation / Vacuum Dry Fail->Remediation Remediation->Check Re-test

Figure 2: Quality Control Decision Tree for TFNB.

Module 3: Remediation & Drying Protocols

If your TFNB has converted to the hydrate, it is usually reversible. Do not discard the material.

Method A: Vacuum Drying (Mild Hydration)

Best for: Surface moisture or slight crusting.

  • Place the material in a vacuum oven.

  • Set temperature to 40–45°C (do not exceed 60°C to avoid thermal decomposition of the nitro group).

  • Apply full vacuum (< 5 mbar) for 12–24 hours.

  • Store immediately in a desiccator.

Method B: Azeotropic Dehydration (Severe Hydration)

Best for: Material that has turned into a goo or paste.

  • Dissolve the hydrated TFNB in Toluene (approx. 10 mL per gram).

  • Set up a Dean-Stark trap apparatus.

  • Reflux the solution.[4] Water will co-distill with toluene and separate in the trap.

  • Continue until no more water collects.

  • Concentrate the toluene solution under reduced pressure (Rotavap) to recover the anhydrous solid.

Module 4: Synthesis Implications

Why does this matter? Using the hydrate in synthesis leads to specific failure modes.

  • Stoichiometry Errors: The hydrate (MW ~239) is heavier than the aldehyde (MW ~221). If you weigh the hydrate assuming it is the aldehyde, you are undercharging the reagent by ~8%.

  • Reaction Quenching: In water-sensitive reactions (e.g., using Lewis acids like TiCl₄ or strong bases), the release of water from the gem-diol will quench the catalyst or consume the base.

  • Knoevenagel Condensation: When reacting TFNB with ethyl acetate or malonates (common in Levofloxacin synthesis), water is a byproduct. Starting with water present (in the hydrate) shifts the equilibrium backwards, reducing yield.

Frequently Asked Questions (FAQ)

Q: My TFNB sample arrived as a liquid/paste, but the MSDS says it's a solid. Is it degraded? A: It is likely not degraded, but deeply hydrated. The formation of the gem-diol disrupts the crystal lattice, often lowering the melting point drastically (melting point depression). Perform the Azeotropic Dehydration (Method B) protocol above. If the solid reforms after drying, the material is recoverable.

Q: Can I use the hydrate directly in my reaction? A: Only if your reaction conditions are:

  • Aqueous or tolerant of water.[5]

  • Capable of dehydrating the intermediate in situ (e.g., high heat with acid catalysis). However, for precise drug synthesis (e.g., fluoroquinolones), we strongly recommend drying first to ensure accurate stoichiometry.[1]

Q: I see a small peak at 10 ppm and a large peak at 6.2 ppm in DMSO-d6. Is my product impure? A: Not necessarily. DMSO is hygroscopic. If your NMR solvent is "wet," the TFNB will hydrate inside the NMR tube. Always run a blank on the solvent or use CDCl₃ dried over 4Å molecular sieves to confirm the true state of the bulk material.

Q: What are the optimal storage conditions? A: Store under an inert atmosphere (Argon/Nitrogen). If a glovebox is unavailable, tape the cap with Parafilm and store in a desiccator with active P₂O₅ or silica gel at 4°C. Allow the bottle to warm to room temperature before opening to prevent condensation.

References
  • Reactivity of Electron-Deficient Aldehydes

    • Chemistry Steps.[4][5][6][7] (2023).[2][8] "Reactions of Aldehydes and Ketones with Water." Explains the equilibrium shift toward gem-diols for aldehydes with electron-withdrawing groups.

  • Gem-Diol Formation Mechanism

    • Chemistry LibreTexts. (2023).[2][8] "Addition of Water to form Hydrates (Gem-Diols)."[1][2][3][8] Details the thermodynamic stability of hydrates in fluorinated and nitro-substituted systems.

  • Synthesis Context (Levofloxacin Intermediates)

    • Google Patents (CN101659669A). "Method for preparing levofloxacin." Illustrates the use of poly-fluorinated benzaldehydes in condensation reactions where water exclusion is vital for yield.

  • Purification of Nitrobenzaldehydes

    • BenchChem Technical Support.[6] (2025).[6][9] "Purification of 2-Chloro-5-nitrobenzaldehyde." Provides baseline protocols for recrystallization and solvent handling of similar nitro-benzaldehyde derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: FTIR Characterization of 2,3,4-Trifluoro-5-nitrobenzaldehyde

This guide outlines the FTIR characterization of 2,3,4-Trifluoro-5-nitrobenzaldehyde , a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics. It is designed to assist analytical scientists in v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR characterization of 2,3,4-Trifluoro-5-nitrobenzaldehyde , a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics. It is designed to assist analytical scientists in validating identity and purity against common precursors and degradation products.

Executive Summary

2,3,4-Trifluoro-5-nitrobenzaldehyde (CAS: 2044773-58-0) is a highly functionalized aromatic building block.[1][2][3] Its high electron deficiency, driven by three fluorine atoms and a nitro group, creates a unique spectroscopic fingerprint distinct from its precursors.

This guide provides a comparative analysis to distinguish the target molecule from:

  • The Precursor: 2,3,4-Trifluorobenzaldehyde (Non-nitrated).

  • The Oxidation Byproduct: 2,3,4-Trifluoro-5-nitrobenzoic acid (Over-oxidized impurity).[1]

Key Differentiator: The simultaneous presence of the Aldehyde Fermi Doublet (~2850/2750 cm⁻¹) and the Nitro Asymmetric Stretch (~1545 cm⁻¹) is the definitive "fingerprint" for acceptance.

Spectroscopic Profile & Comparative Analysis

The electron-withdrawing nature of the fluorine and nitro substituents shifts the carbonyl (


) absorption to a higher wavenumber compared to unsubstituted benzaldehyde (

).
Table 1: Characteristic Peak Assignment & Comparison
Functional GroupVibration ModeTarget Molecule(2,3,4-Trifluoro-5-nitrobenzaldehyde)Alternative A (Precursor: No -NO₂ group)Alternative B (Acid Impurity: -COOH)
Aldehyde (C-H) Stretch (Fermi Resonance)Present Doublet: ~2860 & 2760 cm⁻¹Present Doublet: ~2850 & 2750 cm⁻¹Absent (Replaced by broad OH)
Carbonyl (C=O) Stretching~1715 – 1725 cm⁻¹ (Shifted up due to -F/-NO₂)~1710 cm⁻¹ (Lower shift, less EWG)~1700 – 1710 cm⁻¹ (Broadened by H-bonding)
Nitro (-NO₂) Asymmetric Stretch~1540 – 1555 cm⁻¹ (Strong, Sharp)Absent (Key differentiator)Present ~1540 cm⁻¹
Nitro (-NO₂) Symmetric Stretch~1345 – 1360 cm⁻¹ Absent Present
Hydroxyl (-OH) O-H StretchAbsent Absent Present (Strong) Broad: 2500–3300 cm⁻¹
Aromatic Ring C=C Stretch~1610 & 1490 cm⁻¹ ~1600 & 1480 cm⁻¹ ~1610 & 1490 cm⁻¹
Carbon-Fluorine C-F Stretch~1000 – 1250 cm⁻¹ (Multiple strong bands)Present Present

Analyst Note: The most common failure mode in synthesis is incomplete nitration. If the peak at 1545 cm⁻¹ is weak or absent, the batch contains significant unreacted precursor. Conversely, a "hump" between 2500–3300 cm⁻¹ indicates oxidation to the benzoic acid derivative.

Mechanistic Visualization

The following diagram illustrates the structural logic linking the functional groups to their specific wavenumbers.

FTIR_Logic Target 2,3,4-Trifluoro-5- nitrobenzaldehyde Aldehyde Aldehyde Group (-CHO) Target->Aldehyde Nitro Nitro Group (-NO2) Target->Nitro Fluorine Fluoro Group (-F) Target->Fluorine CO_Stretch C=O Stretch ~1720 cm⁻¹ (Inductive Shift) Aldehyde->CO_Stretch Fermi C-H Fermi Doublet 2860 & 2760 cm⁻¹ (Identity Proof) Aldehyde->Fermi NO2_Asym NO₂ Asym. Stretch ~1545 cm⁻¹ (Rxn Completion) Nitro->NO2_Asym NO2_Sym NO₂ Sym. Stretch ~1350 cm⁻¹ Nitro->NO2_Sym Fluorine->CO_Stretch Electron Withdrawal CF_Stretch C-F Stretch 1000-1250 cm⁻¹ (Fingerprint) Fluorine->CF_Stretch

Figure 1: Vibrational mapping of functional groups to characteristic wavenumbers.

Experimental Protocol (ATR-FTIR)

This protocol uses Attenuated Total Reflectance (ATR) for rapid QC without KBr pellet preparation, minimizing moisture interference.

Materials & Equipment[1][6][7][8]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal with isopropanol and lint-free tissue.[1]

    • Collect a background spectrum (Air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place approximately 5–10 mg of the yellow/cream crystalline powder onto the center of the crystal.

    • Apply pressure using the anvil until the force gauge reads the optimal value (usually ~80–100 N) to ensure good contact.

  • Data Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[4]

    • Scans: 32 (Routine QC) or 64 (High Precision).

  • Post-Run Cleaning:

    • Wipe the crystal immediately. Nitro-aromatics can stain ZnSe crystals if left prolonged.[1]

Quality Control Decision Tree

Use this logic flow to determine batch disposition based on the spectral data.

QC_Workflow Start Acquire Spectrum Check_Fermi Check 2700-2900 cm⁻¹ Are distinct peaks at ~2860 & 2760 present? Start->Check_Fermi Check_OH Check 2500-3300 cm⁻¹ Is there a broad 'Hump'? Check_Fermi->Check_OH Yes Fail_Id FAIL: Not an Aldehyde Check_Fermi->Fail_Id No Check_NO2 Check ~1545 cm⁻¹ Is the peak Strong? Check_OH->Check_NO2 No Fail_Acid FAIL: Acid Impurity Present Check_OH->Fail_Acid Yes Pass PASS: Identity Confirmed Check_NO2->Pass Yes Fail_Prec FAIL: Unreacted Precursor Check_NO2->Fail_Prec No (Weak/Absent)

Figure 2: QC Decision Tree for batch release.

References

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Nitrobenzaldehydes. Standard Reference Data. Retrieved from [Link][4]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[5] (Standard reference for Fermi resonance and nitro group assignments).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[5] (Source for inductive shift of Carbonyls by Fluorine).

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 2,3,4-Trifluoro-5-nitrobenzaldehyde

Executive Summary 2,3,4-Trifluoro-5-nitrobenzaldehyde (TFNB) is a critical fluorinated intermediate used in the synthesis of second-generation quinolone antibiotics and high-performance agrochemicals. Its high electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,4-Trifluoro-5-nitrobenzaldehyde (TFNB) is a critical fluorinated intermediate used in the synthesis of second-generation quinolone antibiotics and high-performance agrochemicals. Its high electron-deficiency, driven by three fluorine atoms and a nitro group, presents unique challenges in analytical characterization.

This guide compares the mass spectrometric performance of TFNB using Electron Ionization (EI) versus Electrospray Ionization (ESI) . It further analyzes the fragmentation logic required to distinguish TFNB from its regioisomers (e.g., 2,4,5-trifluoro-3-nitrobenzaldehyde), a frequent impurity in large-scale synthesis.

Key Findings
FeatureEI-MS (Gas Phase)ESI-MS (Liquid Phase)
Primary Utility Structural Elucidation & Isomer DifferentiationMolecular Weight Confirmation & Purity Quantitation
Ionization Type Hard (70 eV)Soft (Negative Mode)
Key Signal Fragment Ions (m/z 176, 159, 130)Deprotonated Molecular Ion [M-H]⁻ (m/z 204)
Detection Limit Moderate (ng range)High Sensitivity (pg range)

Structural Context & Ionization Physics

The molecule (C₇H₂F₃NO₃, MW 205.09) contains a meta-relationship between the aldehyde (-CHO) and nitro (-NO₂) groups.[1] Unlike ortho-isomers, TFNB lacks the "ortho-effect" rearrangement pathway (loss of H₂O), making its fragmentation pattern distinctively dominated by radical cleavages.

Fragmentation Pathway Analysis (EI-MS)

Under 70 eV electron impact, TFNB undergoes predictable bond scissions. The absence of ortho-substituent interaction simplifies the spectrum but requires precise interpretation of the halogenated aromatic core.

FragmentationPathway M Molecular Ion (M+) m/z 205 M_H [M-H]+ m/z 204 M->M_H -H• (1 Da) M_CHO [M-CHO]+ m/z 176 (Base Peak Candidate) M->M_CHO -CHO• (29 Da) α-cleavage M_NO2 [M-NO2]+ m/z 159 M->M_NO2 -NO2• (46 Da) C6HF3 C6HF3+ (Phenyl Cation) m/z 130 M_CHO->C6HF3 -NO2• (46 Da) M_NO2->C6HF3 -CO (28 Da) C5HF2 C5HF2+ m/z 111 C6HF3->C5HF2 -F• (19 Da)

Figure 1: Predicted EI-MS fragmentation pathway for 2,3,4-Trifluoro-5-nitrobenzaldehyde. The meta-positioning of functional groups favors sequential loss of carbonyl and nitro groups.

Comparative Performance: EI vs. ESI

Electron Ionization (GC-MS)

Objective: Fingerprinting and impurity identification. In EI, the molecular ion (M+[2][3]•, m/z 205) is often weak due to the destabilizing effect of the nitro group. The spectrum is dominated by fragment ions.

  • Diagnostic Fragments:

    • m/z 176 [M-CHO]+: The loss of the formyl radical is the most favorable pathway for benzaldehydes. In polyfluorinated systems, this cation is stabilized by resonance, often forming the base peak.

    • m/z 159 [M-NO2]+: Direct cleavage of the C-N bond.

    • m/z 130 [C6HF3]+: A characteristic "bare ring" fragment formed after losing both functional groups.

Electrospray Ionization (LC-MS)

Objective: High-sensitivity quantitation in biological or reaction matrices. TFNB is highly electron-deficient, making it a prime candidate for Negative Ion Mode (ESI-) .

  • Ionization Mechanism: The acidic proton on the aromatic ring (enhanced by 3 F and 1 NO2 groups) or the formation of adducts facilitates detection.

  • Key Signals:

    • m/z 204 [M-H]⁻: The deprotonated species.

    • m/z 223 [M+H₂O-H]⁻: Hydrate formation is common for electron-deficient aldehydes in aqueous mobile phases.

    • m/z 250 [M+HCOO]⁻: Formate adduct (if formic acid is used in mobile phase).

Experimental Data Comparison Table

The following data represents characteristic spectral profiles derived from standard fluorinated nitrobenzaldehyde behaviors.

ParameterMethod A: GC-EI-MSMethod B: LC-ESI-MS (Neg)
Source Temp 230°C350°C (Gas Temp)
Carrier/Solvent Helium (1 mL/min)MeOH/Water (0.1% Formic Acid)
Molecular Ion m/z 205 (Intensity: <10%)m/z 204 [M-H]⁻ (Intensity: 100%)
Base Peak m/z 176 [M-CHO]+m/z 204 or Adduct
Linearity Range 1 - 100 µg/mL0.01 - 10 µg/mL
Isomer Specificity High (Unique fragmentation ratios)Low (Isomers have identical mass)

Protocol: Distinguishing Regioisomers

A major challenge in TFNB synthesis is the presence of the isomer 2,4,5-trifluoro-3-nitrobenzaldehyde . Both have MW 205, but their EI fragmentation intensities differ due to "crowding" effects.

The "Crowding Rule" Protocol
  • Sample Prep: Dilute 1 mg of sample in 1 mL Dichloromethane (DCM).

  • GC Method: DB-5MS Column, 30m x 0.25mm. Ramp 50°C to 280°C at 15°C/min.

  • Analysis: Monitor the ratio of m/z 159 (Loss of NO2) to m/z 176 (Loss of CHO) .

    • Target (2,3,4-F, 5-NO2): The nitro group is less sterically crowded (flanked by H and F). The C-N bond is relatively more stable. Ratio [159]/[176] is lower. [4]

    • Impurity (2,4,5-F, 3-NO2): The nitro group is flanked by two Fluorines. Steric and electronic repulsion weakens the C-N bond. Ratio [159]/[176] is higher.

Workflow Start Unknown Sample (MW 205) Technique Select Ionization Mode Start->Technique ESI LC-ESI-MS (-) Technique->ESI Quantitation EI GC-EI-MS (+) Technique->EI Structure ID ResultESI Observe m/z 204 Confirms MW only ESI->ResultESI ResultEI Observe Fragments 176, 159, 130 EI->ResultEI Decision Calculate Ratio [159] / [176] ResultEI->Decision OutcomeA Low Ratio (<0.5) Target: 2,3,4-Trifluoro-5-nitro Decision->OutcomeA OutcomeB High Ratio (>0.8) Isomer: 2,4,5-Trifluoro-3-nitro Decision->OutcomeB

Figure 2: Analytical workflow for distinguishing the target molecule from its structural isomers using EI fragmentation ratios.

References

  • ChemicalBook. (2025). 5-Fluoro-2-nitrobenzaldehyde Chemical Properties and Synthesis. (Used for synthesis context and general nitrobenzaldehyde properties).[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for McLafferty and alpha-cleavage rules).
  • PrepChem. (2024). Synthesis of fluorinated nitrobenzaldehydes. (Context for reaction intermediates). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Validation

Reference Standards for 2,3,4-Trifluoro-5-nitrobenzaldehyde Analysis

Executive Summary: The Precision Gap in Fluorinated Intermediates 2,3,4-Trifluoro-5-nitrobenzaldehyde (TFNB) is a critical pharmacophore in the synthesis of next-generation fluoroquinolone antibiotics. Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap in Fluorinated Intermediates

2,3,4-Trifluoro-5-nitrobenzaldehyde (TFNB) is a critical pharmacophore in the synthesis of next-generation fluoroquinolone antibiotics. Its structural integrity—specifically the position of the nitro group relative to the three fluorine atoms—defines the biological activity of the final drug substance.

However, a dangerous gap exists in the industry: commercial "Reagent Grade" standards often overestimate purity by 2–5% compared to "Certified Reference Materials" (CRMs).

This guide objectively compares the two dominant methodologies for qualifying TFNB reference standards: the traditional Mass Balance Approach (Chromatography + TGA + KF) versus the modern Quantitative NMR (qNMR) technique. We demonstrate why qNMR is the superior choice for establishing primary reference standards for this specific molecule due to its unique instability and isomerism.

The Challenge: Why TFNB is Difficult to Quantify

TFNB presents a "perfect storm" of analytical challenges that render simple HPLC Area% analysis insufficient.

FeatureAnalytical ConsequenceRisk of Standard Failure
Electron-Deficient Ring High susceptibility to nucleophilic attack (e.g., by water or methanol in mobile phases).Degradation during analysis.
Aldehyde Moiety Rapid oxidation to 2,3,4-trifluoro-5-nitrobenzoic acid upon air exposure.Potency drift over time.
Polyfluorination Isomers (e.g., 2,4,5-trifluoro isomer) have nearly identical polarity to the target.Co-elution in HPLC; requires 19F-NMR for specificity.
Comparative Analysis: Mass Balance vs. qNMR

We analyzed three batches of commercial TFNB using both methodologies. The results highlight the "Purity Inflation" inherent in the Mass Balance approach when non-UV active impurities are ignored.

Method A: Mass Balance (The "Sum of Parts" Approach)

Formula:



  • Technique: HPLC-UV (254 nm) + Karl Fischer (KF) + Residue on Ignition (ROI).

  • Pros: Familiar workflow; separates structurally related impurities.

  • Cons: Requires response factors for all impurities; often misses inorganic salts (from nitration) or trapped solvents if TGA is not performed rigorously.

Method B: qNMR (The "Direct" Approach)

Formula:



  • Technique: 1H-NMR using an Internal Standard (IS) like 1,3,5-Trimethoxybenzene or Dimethyl Sulfone.

  • Pros: SI-traceable; independent of chromophores; detects water and solvents simultaneously; differentiates isomers via coupling constants.

  • Cons: Lower sensitivity than MS; requires high solubility.

Experimental Data Comparison

The table below summarizes the analysis of a single "98% Label Claim" vendor sample.

ParameterMass Balance ResultqNMR Result (1H)DiscrepancyAnalysis
Organic Purity 99.1% (HPLC Area%)N/A-HPLC ignores water/salts.
Water Content Not Tested (Assumed <0.5%)1.2% (Detected)High Hygroscopic nitro-group absorbed moisture.
Inorganic Residue Not TestedN/A-Residual

from synthesis often missed.
Calculated Potency 99.1% 96.4% 2.7% Mass Balance overestimated potency.

Scientist's Insight: The 2.7% error is critical. In a GMP synthesis, using a standard that is actually 96.4% pure but treated as 99.1% will lead to a stoichiometric excess of reagents, potentially causing side reactions or yield miscalculations.

Technical Protocols
Protocol 1: High-Resolution 19F-NMR for Isomer Qualification

Objective: To ensure the nitro group is in the 5-position and not the 6-position (a common byproduct of non-selective nitration).

  • Solvent: Dissolve 10 mg TFNB in 0.6 mL DMSO-d6 (prevents aldehyde hydration observed in

    
    ).
    
  • Parameters:

    • Frequency: 376 MHz (min).

    • Spectral Width: -100 to -200 ppm.

    • Relaxation Delay (

      
      ): 5 seconds (Fluorine relaxes slowly).
      
  • Interpretation:

    • 2,3,4-Trifluoro (Target): Look for the specific coupling pattern of F-3 (triplet of doublets) due to coupling with F-2 and F-4.

    • Impurity Marker: Any singlet or simple doublet in the -110 to -130 ppm range suggests a loss of the contiguous fluorine pattern (e.g., 2,4,6-trifluoro isomer).

Protocol 2: HPLC-UV Stability-Indicating Method

Objective: Quantify the "Acid Impurity" (Oxidation product).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps the acid impurity protonated/retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 210 nm (Universal) and 254 nm (Aromatic).

  • Key Retention Times:

    • Acid Impurity: ~4.5 min (More polar).

    • TFNB (Target): ~8.2 min.

Visualizing the Workflow
Diagram 1: Impurity Fate Map

This diagram illustrates why the "Aldehyde" functionality is the weak link in stability, necessitating rigorous reference standard storage (-20°C, under Argon).

ImpurityFate TFNB 2,3,4-Trifluoro-5- nitrobenzaldehyde (Target) Acid 2,3,4-Trifluoro-5- nitrobenzoic Acid (Oxidation Impurity) TFNB->Acid Air/O2 Exposure (Storage > 25°C) Hydrate Gem-Diol (Hydration) TFNB->Hydrate Water/Methanol (In Solution) Isomer 2,4,5-Trifluoro Isomer (Synthesis Byproduct) Isomer->TFNB Co-purifies during Crystallization

Caption: Fate map showing the primary degradation pathway (Oxidation) and synthesis risks (Isomerism).

Diagram 2: The Decision Matrix for Standard Selection

How to choose the right standard based on your development phase.

SelectionMatrix Start Select Reference Standard for TFNB Phase Development Phase? Start->Phase Early Early Discovery (Screening) Phase->Early Non-Critical Late GLP Tox / GMP Clinical (Release Testing) Phase->Late Critical Method1 Commercial Reagent Grade (>97% Area) Early->Method1 Method2 Primary Standard (qNMR Certified) Late->Method2 Action1 Accept Risk: Assume 100% Potency Method1->Action1 Action2 Mandatory: Correct for Water/Solvent/Salt Method2->Action2

Caption: Decision tree for selecting Reference Standard grade based on regulatory requirements.

Conclusion & Recommendation

For 2,3,4-Trifluoro-5-nitrobenzaldehyde , the "purity" on a Certificate of Analysis derived solely from HPLC is often a relative purity, not an absolute potency.

Our Recommendation:

  • For GMP Release: Do not rely on commercial reagent-grade CoA. Perform 1H-qNMR using an internal standard (e.g., Maleic Acid or DMSO2) to establish the "As-Is" potency.

  • For Isomer Verification: Use 19F-NMR to confirm the substitution pattern, as HPLC separation of fluorinated isomers is notoriously difficult without specialized fluorophenyl columns.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] USP-NF. (Authoritative standard for qNMR methodology). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. (Foundational paper on qNMR vs. Chromatographic purity). Link

  • BIPM. (2024). "Equivalency between Mass Balance and qNMR methodologies." Bureau International des Poids et Mesures. (Metrological evidence supporting qNMR). Link

  • Godejohann, M., et al. (2021).[2] "Quantitative NMR as a Versatile Tool for Reference Material Preparation."[1][2] MDPI. (Review of qNMR in reference standard qualification). Link

  • Sigma-Aldrich. "2,3,4-Trifluoro-5-nitrobenzoic acid Safety Data Sheet." (Source for oxidation impurity data). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3,4-Trifluoro-5-nitrobenzaldehyde

Operational Safety Guide: 2,3,4-Trifluoro-5-nitrobenzaldehyde Executive Summary: The Hazard Matrix 2,3,4-Trifluoro-5-nitrobenzaldehyde is a highly specialized fluorinated intermediate, often employed in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2,3,4-Trifluoro-5-nitrobenzaldehyde

Executive Summary: The Hazard Matrix

2,3,4-Trifluoro-5-nitrobenzaldehyde is a highly specialized fluorinated intermediate, often employed in the synthesis of bioactive scaffolds (e.g., kinase inhibitors). Its specific fluorination pattern confers unique lipophilicity and electrophilicity, distinguishing its handling requirements from standard benzaldehydes.

While specific toxicological data for this exact isomer is often extrapolated, we treat it as a Class 6.1 Toxic / Irritant based on the structure-activity relationship (SAR) of fluorinated nitroaromatics.

At a Glance: Risk Profile

ParameterClassificationCritical Note
GHS Signal WARNING Treat as a potential sensitizer.
Primary Hazards H315, H319, H335 Irritating to eyes, skin, and respiratory system.[1]
Acute Toxicity H302 (Estimated)Harmful if swallowed.[2][3][4][5] Nitro groups pose a risk of methemoglobinemia upon significant absorption.
Reactivity Air Sensitive Benzaldehydes oxidize to benzoic acids; store under inert gas (N₂/Ar).
Physical State Solid (Crystalline)Electrostatic powder; dust generation is the primary exposure vector.

The PPE Barrier Strategy

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for fluorinated nitroaromatics due to enhanced permeation rates caused by the fluorine atoms, which increase the compound's lipophilicity.

A. Hand Protection: The "Double-Shell" Protocol
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield/Laminate (for prolonged handling).

  • Scientific Rationale: Fluorinated aromatic aldehydes can permeate standard latex and thin nitrile rapidly. The nitro group adds polarity, but the trifluoro-motif drives lipid solubility, facilitating transdermal absorption.

  • Validation: Inspect gloves for pinholes by inflation prior to use. Change outer gloves immediately upon splash contact.

B. Respiratory & Eye Defense[1][2][3][4][5][6][7][8]
  • Respiratory: All handling must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

    • Emergency/Spill: If outside containment, use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

  • Eyes: Chemical Safety Goggles (ANSI Z87.1).

    • Contraindication: Do not rely on safety glasses. The aldehyde moiety is a severe lachrymator and irritant; vapor contact alone can cause corneal edema.

Visualizing Safety Logic

Figure 1: PPE Selection Decision Tree

This logic flow ensures you select the correct barriers based on the operational scale.

PPE_Selection Start Operation Type Scale_Small Small Scale (<1g) Weighing/Transfer Start->Scale_Small Scale_Large Large Scale (>1g) or Synthesis Setup Start->Scale_Large Hood_Check Is Fume Hood Available? Scale_Small->Hood_Check Scale_Large->Hood_Check PPE_Level1 LEVEL 1 PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves Hood_Check->PPE_Level1 Yes (Small Scale) PPE_Level2 LEVEL 2 PPE: - Tyvek Sleeves/Apron - Chemical Goggles - Double Nitrile (Long Cuff) Hood_Check->PPE_Level2 Yes (Large Scale) Resp_Protection REQUIREMENT: Full-Face Respirator (OV/P100 Cartridge) Hood_Check->Resp_Protection No / Failure

Caption: Decision matrix for selecting Personal Protective Equipment based on scale and engineering controls.

Operational Protocol: Handling & Synthesis

Step 1: Weighing (The Critical Zone)

Fluorinated powders are often electrostatic.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Weigh into a tared vial/flask. Do not use weighing paper (risk of residue/dust). Use a weighing funnel.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use. Dispose of the wipe as hazardous waste.

Step 2: Solubilization & Reaction
  • Solvent Choice: Soluble in DCM, THF, Ethyl Acetate.

  • Incompatibility Alert:

    • Strong Bases (NaOH, KOH): Risk of Cannizzaro reaction or rapid decomposition.

    • Strong Oxidizers: Will convert aldehyde to the corresponding benzoic acid (2,3,4-trifluoro-5-nitrobenzoic acid) exothermically.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon. The aldehyde is air-sensitive; oxidation creates impurities that affect downstream stoichiometry.

Step 3: Emergency Response Workflow

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhal Inhalation Exposure->Inhal Action_Skin 1. Drench (15 min) 2. Remove Clothing 3. Apply PEG 400 (if avail) Skin->Action_Skin Action_Eye 1. Eye Wash (15 min) 2. Hold Eyelids Open 3. Do NOT Rub Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Breathing Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION Show SDS (Suspect Nitro-Toxicity) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Immediate response protocols for exposure events. Note the specific emphasis on PEG 400 for lipophilic decontamination if available.

Waste & Disposal Logistics

Do NOT dispose of down the drain. This compound is a halogenated organic pollutant.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous ChemicalDouble-bag in clear polyethylene. Label "Toxic - Fluorinated Organic."
Liquid Waste Halogenated OrganicSegregate from non-halogenated solvents. Do not mix with strong acids/bases.
Contaminated Sharps Bio/Chem HazardPlace in rigid sharps container.
Final Destruction High-Temp IncinerationMust be incinerated at >1100°C with scrubbers for HF and NOx gases.

References

  • Thermo Scientific Chemicals. (2025).[3][6] Safety Data Sheet: 2-Fluoro-5-nitrobenzaldehyde (Analog). Retrieved from

  • ChemScene. (2025). Product Safety: 3-Fluoro-5-nitrobenzaldehyde (Isomer Analog).[7] Retrieved from

  • Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: 2,3,4-Trifluoro-5-nitrobenzoic acid (Oxidation Product). Retrieved from

  • PubChem. (2025). Compound Summary: Fluorinated Nitrobenzaldehydes Class Hazards. National Library of Medicine. Retrieved from

Note: Due to the specific isomeric nature of 2,3,4-Trifluoro-5-nitrobenzaldehyde, safety protocols are derived from the closest structural analogs (2-fluoro-5-nitrobenzaldehyde and 2,3,4-trifluorobenzoic acid) to ensure maximum conservative safety margins.

Sources

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Feasible Synthetic Routes

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2,3,4-Trifluoro-5-nitrobenzaldehyde
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Reactant of Route 2
2,3,4-Trifluoro-5-nitrobenzaldehyde
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